N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide
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Overview
Description
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide is an organic compound that belongs to the class of amides It features a propanamide backbone with two benzyl groups substituted at the nitrogen atom, one of which has a methoxy group at the para position and the other has a methyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide typically involves the reaction of 4-methoxybenzylamine and 3-methylbenzylamine with propanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methoxybenzylamine+3-methylbenzylamine+propanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and methyl groups could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-benzylpropanamide: Lacks the methoxy and methyl groups, which may affect its reactivity and applications.
N-(4-methoxybenzyl)propanamide: Lacks the 3-methylbenzyl group, which may influence its chemical properties.
N-(3-methylbenzyl)propanamide: Lacks the 4-methoxybenzyl group, which may alter its biological activity.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-[(3-methylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-19(21)20(14-17-7-5-6-15(2)12-17)13-16-8-10-18(22-3)11-9-16/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVUYFCVPBKVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=C(C=C1)OC)CC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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